molecular formula C21H18Cl3N3 B14430058 1,3,5-Tris(2-chlorophenyl)-1,3,5-triazinane CAS No. 83734-36-5

1,3,5-Tris(2-chlorophenyl)-1,3,5-triazinane

Cat. No.: B14430058
CAS No.: 83734-36-5
M. Wt: 418.7 g/mol
InChI Key: HYEGHLWDSBDKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tris(2-chlorophenyl)-1,3,5-triazinane is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of three 2-chlorophenyl groups attached to the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(2-chlorophenyl)-1,3,5-triazinane typically involves the reaction of cyanuric chloride with 2-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms on the cyanuric chloride with 2-chlorophenyl groups. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(2-chlorophenyl)-1,3,5-triazinane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

1,3,5-Tris(2-chlorophenyl)-1,3,5-triazinane has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3,5-Tris(2-chlorophenyl)-1,3,5-triazinane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: The parent compound of the triazine family, lacking the 2-chlorophenyl groups.

    2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with three chlorine atoms attached to the triazine ring.

    1,3,5-Tris(4-chlorophenyl)-1,3,5-triazinane: A similar compound with chlorine atoms on the para position of the phenyl groups.

Uniqueness

1,3,5-Tris(2-chlorophenyl)-1,3,5-triazinane is unique due to the specific positioning of the 2-chlorophenyl groups, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specific applications where other triazine derivatives may not be suitable.

Properties

CAS No.

83734-36-5

Molecular Formula

C21H18Cl3N3

Molecular Weight

418.7 g/mol

IUPAC Name

1,3,5-tris(2-chlorophenyl)-1,3,5-triazinane

InChI

InChI=1S/C21H18Cl3N3/c22-16-7-1-4-10-19(16)25-13-26(20-11-5-2-8-17(20)23)15-27(14-25)21-12-6-3-9-18(21)24/h1-12H,13-15H2

InChI Key

HYEGHLWDSBDKLA-UHFFFAOYSA-N

Canonical SMILES

C1N(CN(CN1C2=CC=CC=C2Cl)C3=CC=CC=C3Cl)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.